molecular formula C12H21N3O3 B12864834 [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester

[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester

Cat. No.: B12864834
M. Wt: 255.31 g/mol
InChI Key: BZWHXUAQCOWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester is a chemical compound with a complex structure that includes a cyano group, an acetylamino group, and a t-butyl ester

Preparation Methods

The synthesis of [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.

Chemical Reactions Analysis

[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in transesterification reactions, forming a tetrahedral intermediate . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester include:

These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-[2-[(2-cyanoacetyl)amino]-2-methylpropyl]carbamate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)14-8-12(4,5)15-9(16)6-7-13/h6,8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

BZWHXUAQCOWMHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.